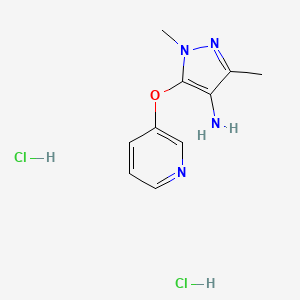
1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazol-4-amine dihydrochloride
説明
1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazol-4-amine dihydrochloride is a useful research compound. Its molecular formula is C10H14Cl2N4O and its molecular weight is 277.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of action
The compound is a pyrazole derivative. Pyrazoles are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of action
The mode of action of pyrazole derivatives can vary widely depending on their structure and the target they interact with. Some pyrazole derivatives work by inhibiting enzymes, others by interacting with receptors, and others by disrupting cell membranes . The exact mode of action of this compound would need to be determined experimentally.
Biochemical pathways
Again, the biochemical pathways affected by this compound would depend on its specific targets and mode of action. Pyrazole derivatives can affect a wide range of biochemical pathways, from DNA synthesis to signal transduction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrazole derivatives, due to their heterocyclic nature, are often well absorbed and can be metabolized by the liver . .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. Some pyrazole derivatives have been found to have cytotoxic activity, meaning they can kill cells . Others have antimicrobial activity, meaning they can kill or inhibit the growth of microorganisms .
生物活性
1,3-Dimethyl-5-(pyridin-3-yloxy)-1H-pyrazol-4-amine dihydrochloride (CAS No. 1240528-97-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 277.15 g/mol. The structure features a pyrazole ring substituted with a pyridine moiety, which is crucial for its biological activity.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways, including those related to cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of p53 expression .
- Antimicrobial Activity : Preliminary data suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious diseases.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its efficacy against selected cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.38 | Induction of apoptosis via caspase activation |
| U-937 (Acute Monocytic Leukemia) | 12.50 | Inhibition of proliferation |
| PANC-1 (Pancreatic Cancer) | 15.00 | Modulation of metabolic pathways |
Case Studies
- Cytotoxicity Against Leukemia Cells : A study reported that the compound exhibited a GI50 value at sub-micromolar concentrations against human acute lymphoblastic leukemia cell lines (CEM-13 and MT-4). Flow cytometry analysis confirmed that the compound effectively induced apoptosis in these cells .
- Breast Cancer Models : In MCF-7 and MDA-MB-231 models, the compound demonstrated lower cytotoxicity compared to doxorubicin but was still effective in inducing apoptosis in a dose-dependent manner .
特性
IUPAC Name |
1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O.2ClH/c1-7-9(11)10(14(2)13-7)15-8-4-3-5-12-6-8;;/h3-6H,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAFNPGZBLVBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)OC2=CN=CC=C2)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















